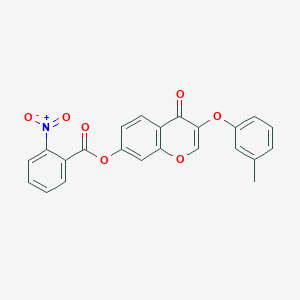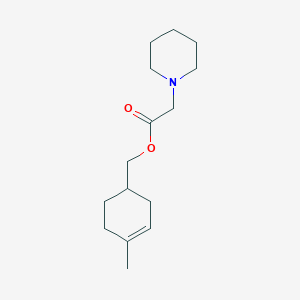
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate, also known as MNCB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNCB is a derivative of coumarin, which is a natural compound found in many plants. The unique chemical structure of MNCB makes it a promising candidate for various biological and biochemical applications, including drug discovery and development, molecular biology, and biochemistry.
作用機序
The mechanism of action of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate is complex and involves multiple pathways. This compound has been shown to interact with various biological targets, including enzymes, receptors, and DNA. This compound can inhibit the activity of enzymes involved in various biological processes, including inflammation, cancer cell proliferation, and viral replication. Additionally, this compound can bind to receptors and modulate their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes involved in inflammation, cancer cell proliferation, and viral replication. Additionally, this compound has been shown to modulate the activity of various receptors, leading to various physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects.
実験室実験の利点と制限
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate has several advantages for lab experiments, including its high potency, selectivity, and specificity. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, this compound also has limitations for lab experiments, including its potential toxicity, instability, and limited solubility.
将来の方向性
There are several future directions for 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate research, including the development of new synthetic methods to improve its stability and solubility. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, this compound can be used as a starting point for the development of new drugs with improved pharmacological properties.
合成法
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biotransformation. Chemical synthesis involves the use of chemical reactions to create this compound from simple starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the synthesis of this compound from precursor molecules. Biotransformation involves the use of microorganisms to transform precursor molecules into this compound.
科学的研究の応用
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in drug discovery and development. This compound has been shown to exhibit potent pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, this compound has been shown to have a high affinity for various biological targets, including enzymes, receptors, and DNA.
特性
IUPAC Name |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7/c1-14-5-4-6-15(11-14)30-21-13-29-20-12-16(9-10-18(20)22(21)25)31-23(26)17-7-2-3-8-19(17)24(27)28/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCWCWWBDDEANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)

![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B4989001.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4989014.png)
![2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)

![2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4989038.png)
![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989049.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4989056.png)